

# An In-depth Technical Guide to (4-Cyanophenoxy)acetic acid

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## Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Cyanophenoxy)acetic acid**, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its putative biological role based on its structural class. This document is intended to serve as a valuable resource for professionals engaged in chemical research, drug discovery, and agrochemical development.

## Chemical Identity: IUPAC Name and Synonyms

The compound with the common name **(4-Cyanophenoxy)acetic acid** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-(4-cyanophenoxy)acetic acid[1]

Synonyms: This compound is also known by several other names and identifiers, which are frequently encountered in chemical databases and commercial listings:

- (4-Cyanophenoxy)acetic acid[1]
- 4-Cyanophenoxyacetic acid[1]
- (4-Cyano-phenoxy)-acetic acid[1]

- Acetic acid, (4-cyanophenoxy)-[1]
- NSC 4161

## Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-cyanophenoxy)acetic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	177.16 g/mol	PubChem[1]
Melting Point	143-144 °C	CAS Common Chemistry[2]
pKa	Not experimentally determined; estimated to be similar to other phenoxyacetic acids (e.g., 4-Chlorophenoxyacetic acid pKa = 3.56)	Inferred from related compounds[3]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem

## Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely applicable method for the preparation of ethers. For the synthesis of 2-(4-cyanophenoxy)acetic acid, this involves the reaction of 4-cyanophenol with an  $\alpha$ -haloacetic acid, typically chloroacetic acid, in the presence of a base.

Reaction Scheme:

## Materials:

- 4-Cyanophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Distilled water

## Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and flask
- Standard laboratory glassware
- pH indicator paper

## Procedure:

- Deprotonation of 4-Cyanophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-cyanophenol in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium 4-cyanophenoxide salt.
- Nucleophilic Substitution: To the solution of sodium 4-cyanophenoxide, add a slight molar excess (1.1 equivalents) of chloroacetic acid.
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up and Extraction:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. This will protonate the carboxylic acid and any unreacted phenoxide.
  - Transfer the acidified mixture to a separatory funnel and extract the product into diethyl ether. Perform the extraction three times with equal volumes of diethyl ether.
  - Combine the organic layers and wash with brine (saturated NaCl solution).
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent.
- Purification:
  - Evaporate the solvent from the dried organic layer under reduced pressure to obtain the crude product.
  - The crude **2-(4-cyanophenoxy)acetic acid** can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).
- Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass

spectrometry.

## Biological Activity and Signaling Pathway

### Putative Mechanism of Action: Synthetic Auxin

**(4-Cyanophenoxy)acetic acid** belongs to the class of phenoxyacetic acids, many of which are known to exhibit biological activity as synthetic auxins.<sup>[4][5][6]</sup> Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous aspects of plant growth and development. Synthetic auxins mimic the action of IAA, often with greater stability and potency, leading to their widespread use as herbicides.<sup>[7][8]</sup>

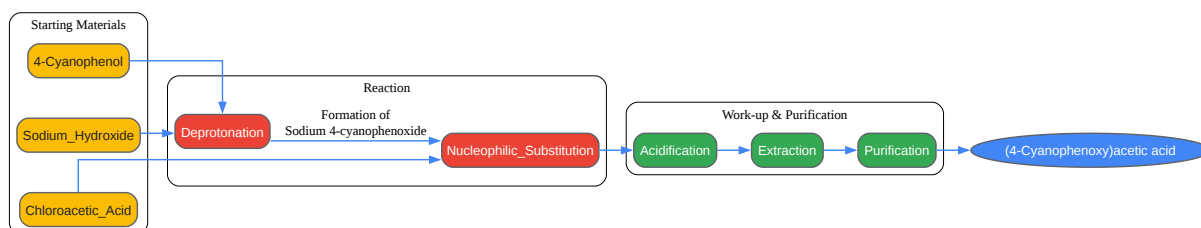
At the molecular level, the auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTORS (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The resulting changes in gene expression lead to the physiological effects associated with auxin action.<sup>[9][10]</sup>

Given its structural similarity to known auxin herbicides like 2,4-D, it is highly probable that **(4-Cyanophenoxy)acetic acid** exerts its biological effects through the auxin signaling pathway, leading to unregulated plant growth and, at higher concentrations, herbicidal effects.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(4-cyanophenoxy)acetic acid.

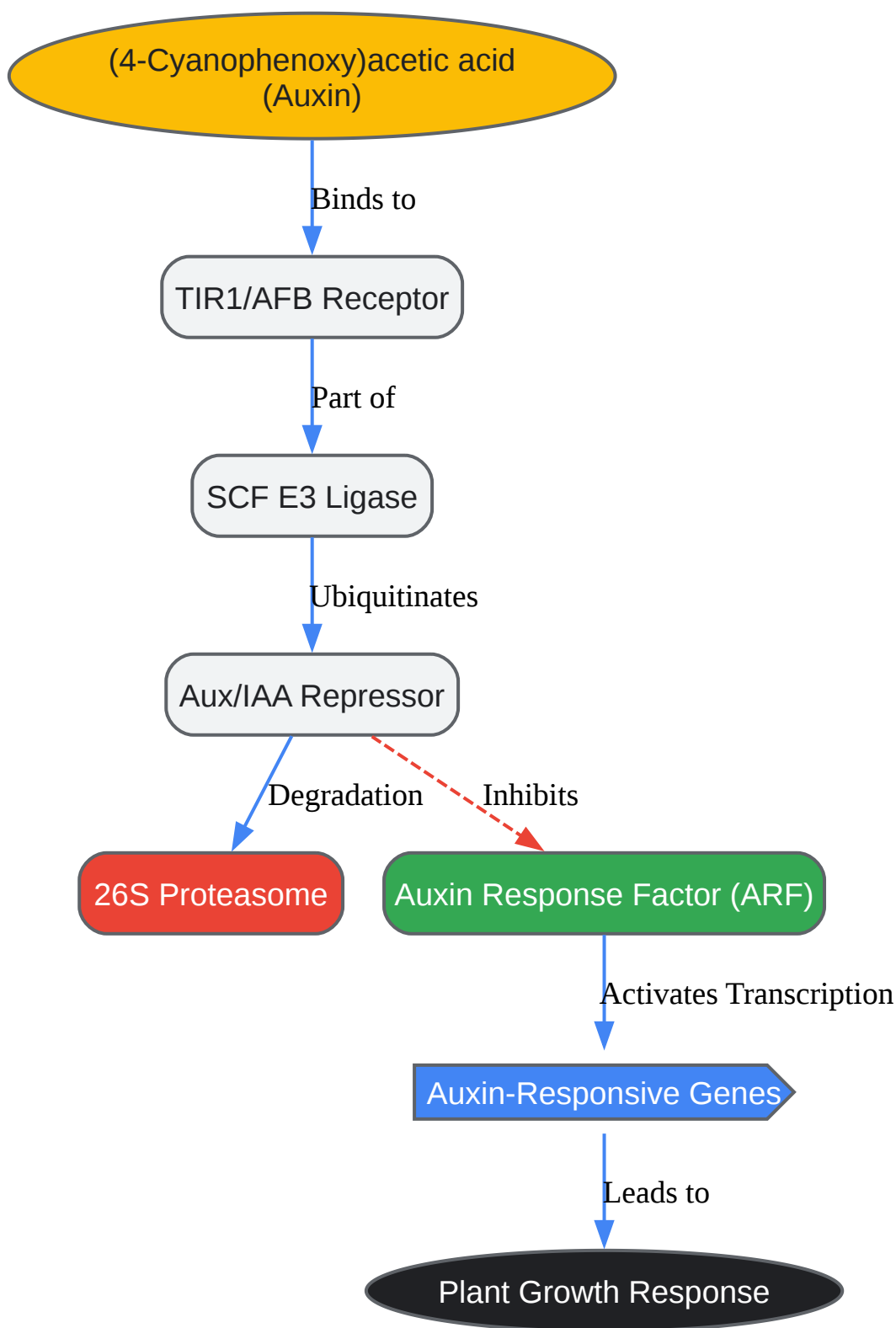


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Caption: Workflow for the Williamson Ether Synthesis.

## Auxin Signaling Pathway

This diagram provides a simplified overview of the canonical auxin signaling pathway, the likely target of **(4-Cyanophenoxy)acetic acid**.



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Caption: Simplified Auxin Signaling Pathway.

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